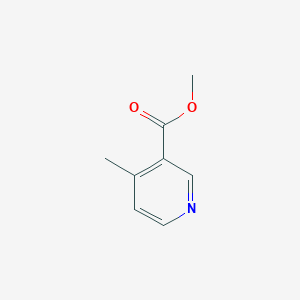

Methyl 4-methylnicotinate

描述

Synthesis Analysis

The synthesis of Methyl 4-methylnicotinate and related compounds involves several chemical reactions, including the reaction of isonicotinic acid with different alkyl halides or acyl chlorides in the presence of a base to produce various derivatives. For example, S. Viveka et al. (2013) described the synthesis of a related compound, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, highlighting the methodology and conditions under which these compounds can be efficiently synthesized (S. Viveka et al., 2013).

Molecular Structure Analysis

The molecular structure of Methyl 4-methylnicotinate and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, Yang Zhang and Xiaoqiu Zhao (2010) reported on the crystal structure of Methyl 4-isonicotinamidobenzoate monohydrate, providing detailed insights into the planarity and intermolecular interactions within the crystal lattice (Yang Zhang & Xiaoqiu Zhao, 2010).

Chemical Reactions and Properties

Research has explored the chemical reactivity of Methyl 4-methylnicotinate, including its participation in various chemical transformations and interactions with other compounds. The study of its reactivity with proton donors and the analysis of hydrogen-bonded complexes provides insights into its chemical properties and potential applications in synthetic chemistry (O. Kasende et al., 1985).

科学研究应用

Application in Pharmaceuticals

- Summary of the Application : Methyl 4-methylnicotinate is used in pharmaceutical formulations, specifically in pain relief sprays . It is combined with other active ingredients such as methyl salicylate, ethyl salicylate, and 2-hydroxyethyl salicylate .

- Methods of Application or Experimental Procedures : The high-performance liquid chromatography–diode array detector (HPLC–DAD) approach was used for the simultaneous assessment of methyl nicotinate (MN), methyl salicylate (MS), ethyl salicylate (ES) and 2-hydroxyethyl salicylate (HES) in one pharmaceutical formulation .

- Results or Outcomes : The limits of detection of MN, HES, MS and ES were found to be 0.0144, 0.0455, 0.0087 and 0.0061 μg/mL respectively. The recovery percentages and relative standard deviations ranged from 93.48 to 102.12% and 0.301 to 6.341% for all active ingredients .

Application in Veterinary Medicine

- Summary of the Application : Methyl 4-methylnicotinate is used in veterinary medicine to treat various conditions. It is used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Application in Cosmetics

- Summary of the Application : Methyl 4-methylnicotinate is used in cosmetic formulations, specifically in skincare products. It is known to have a warming effect when applied to the skin, which can help to increase blood flow and promote healthier skin .

- Results or Outcomes : The use of Methyl 4-methylnicotinate in cosmetics can result in improved skin health and appearance. Its warming effect can help to open up the pores, allowing other skincare ingredients to penetrate more deeply and work more effectively .

Application as a Semiochemical

- Summary of the Application : Methyl 4-methylnicotinate is used as a semiochemical, specifically in the management of thrip pests . It is used as the active ingredient in several sticky thrip traps to monitor and catch thrips in greenhouses .

- Methods of Application or Experimental Procedures : The compound is used in traps that are placed in greenhouses. The presence of the compound influences the movement of thrips, leading to more of them being captured on the sticky traps .

- Results or Outcomes : The usage of methyl 4-methylnicotinate in traps can increase the catches up to 20 times depending on the species and the conditions . In addition, the increased movement of thrips increases the exposure of the species to insecticides or biopesticides .

Application in Synthesis of Other Substances

安全和危害

属性

IUPAC Name |

methyl 4-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXPJABJVHEOCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446705 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylnicotinate | |

CAS RN |

33402-75-4 | |

| Record name | methyl 4-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)